2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (2CPFPA) is a piperazine-based compound with potential applications in medicinal chemistry. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 2CPFPA has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antimicrobial and Anticancer Activity
A study by Mehta et al. (2019) synthesized derivatives of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide and evaluated their antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, and one compound demonstrated good anticancer activity, although less active than standard drugs (Mehta et al., 2019).
Antiproliferative Activity
Hassan et al. (2021) synthesized and evaluated derivatives for anticancer activity. Several compounds showed higher anticancer activity than their precursors, with two compounds exhibiting inhibitory activity comparable to standard drugs and inducing significant levels of apoptosis (Hassan et al., 2021).
Anticonvulsant and Antinociceptive Activity
Góra et al. (2021) synthesized derivatives with potential anticonvulsant and analgesic properties. One compound showed more beneficial values than the reference drug valproic acid in epilepsy models and also displayed antinociceptive activity in a formalin model of tonic pain (Góra et al., 2021).
Antibacterial Activity
Varshney et al. (2009) synthesized derivatives and evaluated their antibacterial activity against various resistant bacteria. Many compounds showed lower MIC values compared to linezolid, indicating strong antibacterial properties (Varshney et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in various physiological processes. The 5-hydroxytryptamine receptor 2A, also known as the serotonin receptor, is involved in the regulation of mood, anxiety, and schizophrenia. The Alpha-1A adrenergic receptor is involved in the contraction of smooth muscles and is a target for the treatment of benign prostatic hyperplasia and hypertension .
Mode of Action
The compound interacts with its targets by binding to the receptors, thereby modulating their activity . This interaction can lead to changes in the physiological processes regulated by these receptors, such as mood regulation and smooth muscle contraction .
Biochemical Pathways
The compound affects the serotonin and adrenergic signaling pathways. By binding to the 5-hydroxytryptamine receptor 2A, it can modulate the serotonin signaling pathway, which plays a key role in mood regulation and other cognitive functions . Similarly, by binding to the Alpha-1A adrenergic receptor, it can influence the adrenergic signaling pathway, which is involved in the regulation of smooth muscle contraction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological processes regulated by the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor. For instance, modulation of the serotonin signaling pathway could lead to changes in mood and cognitive function .
Biochemical Analysis
Biochemical Properties
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels, which can enhance cholinergic transmission . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in neurotransmission and synaptic plasticity . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux. These cellular effects contribute to the compound’s potential therapeutic applications and biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its inhibition of acetylcholinesterase (AChE) is achieved through binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound may modulate the activity of other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation and reduced efficacy. In vitro and in vivo studies have also demonstrated that long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enhanced cholinergic transmission and improved cognitive function . Higher doses can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific cellular compartments, influencing its localization and activity . Transporters such as P-glycoprotein and organic anion transporters may facilitate the movement of this compound across biological membranes. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-14-2-1-3-17(12-14)23-10-8-22(9-11-23)13-18(24)21-16-6-4-15(20)5-7-16/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQDHHDFKAANG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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